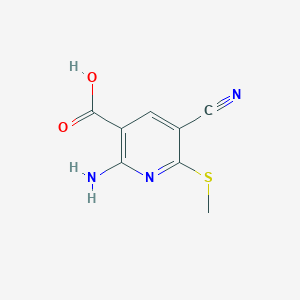![molecular formula C10H13NO2 B8633175 methyl 2-[3-(aminomethyl)phenyl]acetate](/img/structure/B8633175.png)
methyl 2-[3-(aminomethyl)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-[3-(aminomethyl)phenyl]acetate is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzeneacetic acid, where the carboxyl group is esterified with methanol, and an aminomethyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(aminomethyl)phenyl]acetate typically involves the esterification of benzeneacetic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
C9H9COOH+CH3OH→C9H9COOCH3+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-[3-(aminomethyl)phenyl]acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzeneacetic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
methyl 2-[3-(aminomethyl)phenyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 2-[3-(aminomethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, influencing biological processes. The ester group can undergo hydrolysis, releasing the active acid form, which can further participate in biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetic acid, methyl ester: Lacks the aminomethyl group, making it less reactive in certain biological contexts.
Benzeneacetic acid, 3-amino-, methyl ester: Similar structure but without the aminomethyl group, leading to different reactivity and applications.
Benzeneacetic acid, 3-methoxy-, methyl ester: Contains a methoxy group instead of an aminomethyl group, resulting in different chemical properties.
Uniqueness
methyl 2-[3-(aminomethyl)phenyl]acetate is unique due to the presence of both the ester and aminomethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
methyl 2-[3-(aminomethyl)phenyl]acetate |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6-7,11H2,1H3 |
Clave InChI |
SODIELMLQMRCBL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(=CC=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,2'-[(E)-Diazenediyl]dibutanenitrile](/img/structure/B8633154.png)


![Methyl 2-chloro-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B8633170.png)

